![molecular formula C19H25NO3 B5131725 ethyl cyano[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetate](/img/structure/B5131725.png)
ethyl cyano[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetate
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Overview
Description
Ethyl cyano[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetate is a chemical compound that belongs to the pyran family. It is a colorless liquid with a molecular formula of C20H23NO3 and a molecular weight of 325.4 g/mol. This compound has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of ethyl cyano[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetate is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes and proteins involved in the inflammatory response and tumor growth.
Biochemical and Physiological Effects
Studies have shown that ethyl cyano[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetate exhibits significant biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases. Additionally, it has been shown to inhibit tumor growth in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ethyl cyano[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetate in lab experiments is its high potency and specificity. However, one of the limitations is the lack of information regarding its toxicity and safety profile.
Future Directions
There are several future directions for research on ethyl cyano[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetate. One potential area of research is the development of new drugs based on the structure of this compound. Additionally, further studies are needed to investigate its safety profile and potential side effects. Finally, research is needed to explore its potential applications in other areas such as neurodegenerative diseases and infectious diseases.
Conclusion
In conclusion, ethyl cyano[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetate is a promising compound with potential applications in medicinal chemistry. Its high potency and specificity make it a valuable tool for lab experiments. Further research is needed to fully understand its mechanism of action and potential applications in other areas of medicine.
Synthesis Methods
The synthesis of ethyl cyano[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetate can be achieved through the reaction of 2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-ol with ethyl cyanoacetate in the presence of a catalyst such as p-toluenesulfonic acid. This reaction results in the formation of the desired compound with a yield of 70-80%.
Scientific Research Applications
Ethyl cyano[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities such as anti-inflammatory, antitumor, and antioxidant properties.
properties
IUPAC Name |
ethyl 2-cyano-2-[2,2-dimethyl-4-(4-methylphenyl)oxan-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-5-22-17(21)16(12-20)19(10-11-23-18(3,4)13-19)15-8-6-14(2)7-9-15/h6-9,16H,5,10-11,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXLBAWOZNHCJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1(CCOC(C1)(C)C)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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